O-BOC-N-Pyruvyl Docetaxel
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Overview
Description
O-BOC-N-Pyruvyl Docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and ester functionalities. It is primarily used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from docetaxelCommon reagents used in the synthesis include tert-butyl dicarbonate (BOC) for protection and pyruvic acid derivatives for the pyruvylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester functionalities.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the pyruvyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
O-BOC-N-Pyruvyl Docetaxel is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies investigating the biological activity and toxicity of docetaxel derivatives.
Medicine: For the development of new chemotherapy drugs and formulations.
Mechanism of Action
The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of docetaxel. It binds to microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cancer cells, making it effective in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxoid antineoplastic agent with a similar mechanism of action.
10-Cis-aconityl Docetaxel: A derivative with modifications at the 10th position.
2’,10-Di-cis-aconityl-Docetaxel: Another derivative with modifications at both the 2’ and 10 positions
Uniqueness
O-BOC-N-Pyruvyl Docetaxel is unique due to its specific modifications, which can alter its pharmacokinetic and pharmacodynamic properties. These modifications can potentially improve its efficacy and reduce side effects compared to other similar compounds .
Properties
Molecular Formula |
C46H55NO16 |
---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonyloxy]-3-(2-oxopropanoylamino)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO16/c1-23-28(59-40(55)34(60-41(56)63-42(4,5)6)32(47-38(53)24(2)48)26-16-12-10-13-17-26)21-46(57)37(61-39(54)27-18-14-11-15-19-27)35-44(9,36(52)33(51)31(23)43(46,7)8)29(50)20-30-45(35,22-58-30)62-25(3)49/h10-19,28-30,32-35,37,50-51,57H,20-22H2,1-9H3,(H,47,53)/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1 |
InChI Key |
WDUSAUGMDDMKKZ-TYRUGJKKSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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